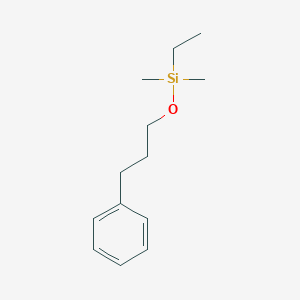
Silane, ethyldimethyl(3-phenylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ethyldimethyl(3-phenylpropoxy)- is an organosilicon compound that features a silicon atom bonded to an ethyl group, two methyl groups, and a 3-phenylpropoxy group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, ethyldimethyl(3-phenylpropoxy)- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This process can be catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
Industrial production of silanes often involves the direct process, where silicon is reacted with methyl chloride in the presence of a copper catalyst. This method is scalable and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, ethyldimethyl(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.
Reduction: Can be reduced to simpler silanes using hydride donors.
Substitution: Undergoes nucleophilic substitution reactions where the phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, ethyldimethyl(3-phenylpropoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Acts as a coupling agent in the production of advanced materials like composites and coatings.
Wirkmechanismus
The mechanism of action of silane, ethyldimethyl(3-phenylpropoxy)- involves the formation of strong covalent bonds between the silicon atom and various organic or inorganic substrates. This bonding enhances the stability and durability of the materials it is incorporated into. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilane
- Phenylsilane
- Triethylsilane
Uniqueness
Silane, ethyldimethyl(3-phenylpropoxy)- is unique due to its specific functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and adhesion promotion.
Conclusion
Silane, ethyldimethyl(3-phenylpropoxy)- is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
444902-13-0 |
|---|---|
Molekularformel |
C13H22OSi |
Molekulargewicht |
222.40 g/mol |
IUPAC-Name |
ethyl-dimethyl-(3-phenylpropoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-4-15(2,3)14-12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3 |
InChI-Schlüssel |
HZSUOYOVCAOPBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)OCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


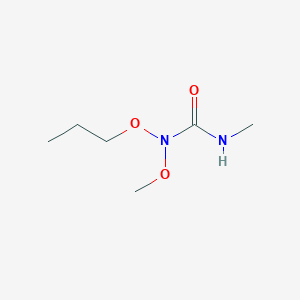
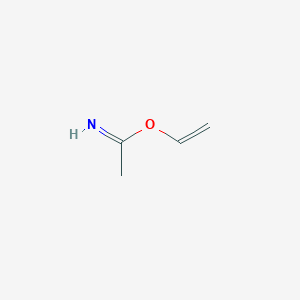
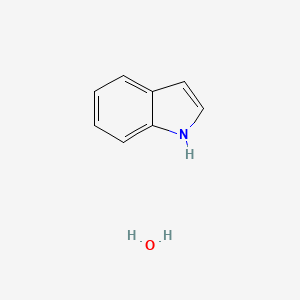

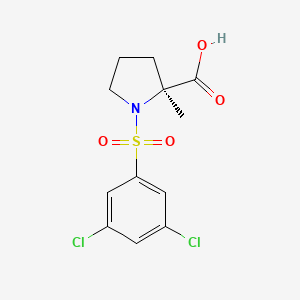
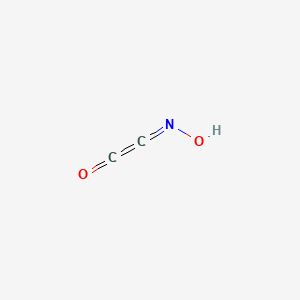
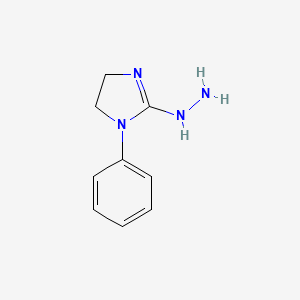
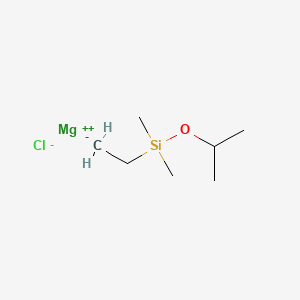
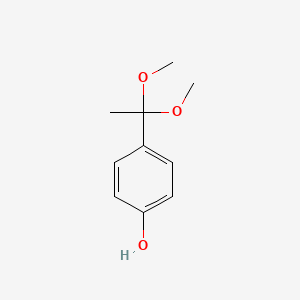

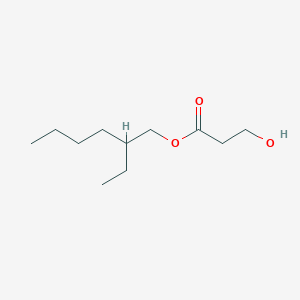

![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

